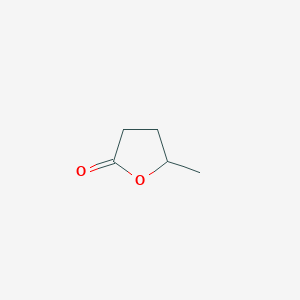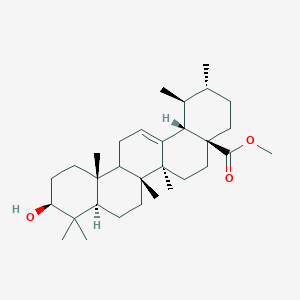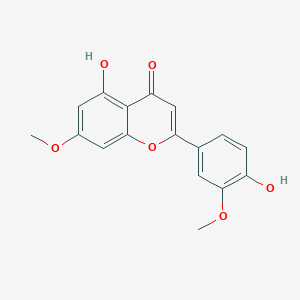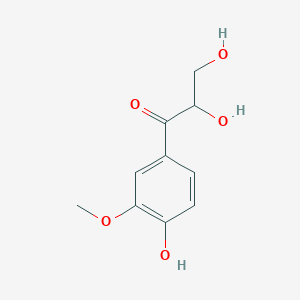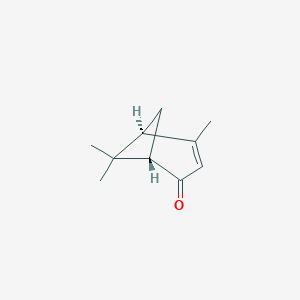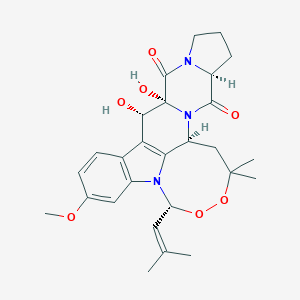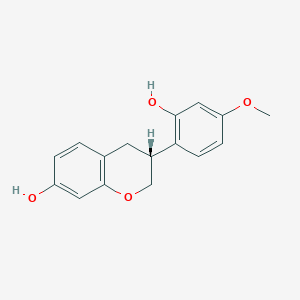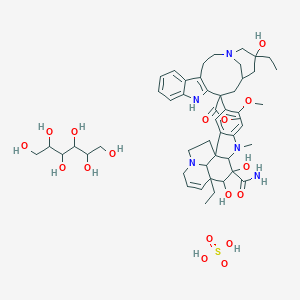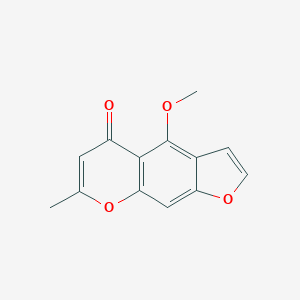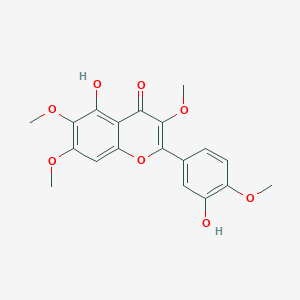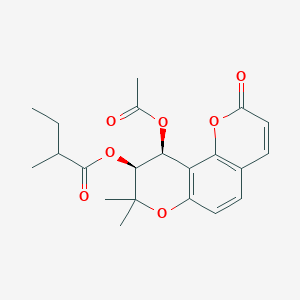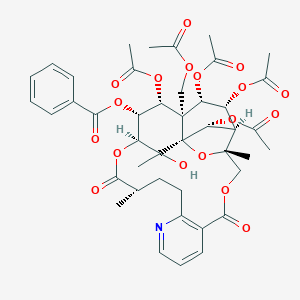
Beclomethasone 21-Monopropionate
Übersicht
Beschreibung
Beclomethasone Dipropionate Impurity A is a metabolite of Beclomethasone Dipropionate.
Biochemische Analyse
Biochemical Properties
Beclomethasone 21-Monopropionate is formed through the hydrolysis of BDP, mediated by esterase enzymes .
Cellular Effects
Bdp and its major active metabolite, B-17-MP, have been shown to have significant anti-inflammatory effects . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bdp is rapidly converted into B-17-MP upon administration, which acts on the glucocorticoid receptor to mediate its therapeutic action .
Temporal Effects in Laboratory Settings
Bdp is rapidly converted to B-17-MP, which is eliminated more slowly .
Dosage Effects in Animal Models
Bdp is used in veterinary medicine for the treatment of recurrent airway obstruction (RAO) in horses, administered by the inhalation route at a maximum recommended therapeutic dose of 500 µg/animal twice daily for 10 days .
Metabolic Pathways
This compound is a metabolite of BDP, which undergoes rapid and extensive hydrolysis mediated by esterase enzymes to form B-17-MP, this compound, and BOH .
Transport and Distribution
Bdp and its metabolites are predominantly excreted in the feces, with less than 10% of the drug and its metabolites being excreted in the urine .
Subcellular Localization
When inhaled, it is proposed that BDP remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Eigenschaften
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNPEZLXXKGRTA-XGQKBEPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69224-79-9 | |
| Record name | Beclomethasone 21-propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69224-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beclomethasone 21-monopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069224799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BECLOMETASONE 21-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W48GW7Z9LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Beclomethasone 21-monopropionate form and what is its significance in the metabolism of Beclomethasone dipropionate?
A1: this compound (21-BMP) is formed through the enzymatic hydrolysis of Beclomethasone dipropionate (BDP) in human plasma. While 17-BMP is the primary active metabolite responsible for the desired therapeutic effects, 21-BMP is considered an inactive metabolite []. Research suggests that 21-BMP can also be formed through interesterification of the active 17-BMP in human plasma []. This conversion pathway potentially impacts the overall efficacy of BDP by reducing the availability of the active 17-BMP. Understanding the kinetics of this process is crucial for optimizing drug delivery and efficacy.
Q2: What analytical techniques are employed to study the formation and degradation of this compound?
A2: High-performance liquid chromatography (HPLC) is a key analytical technique used to study the formation and degradation of 21-BMP. Researchers have developed reversed-phase HPLC methods enabling the simultaneous separation and quantification of BDP, its active metabolites (like 17-BMP), and its degradation products, including 21-BMP []. This technique allows for the kinetic characterization of BDP decomposition, providing valuable insights into the formation and degradation pathways of 21-BMP and other metabolites.
Q3: Besides this compound, what other degradation products are formed from Beclomethasone dipropionate, and how are they identified?
A3: Besides 21-BMP, BDP degradation in human plasma leads to several other products. These include Beclomethasone 17-monopropionate (17-BMP), Beclomethasone, and three initially unidentified products labeled D1, D2, and D3 [, ]. The structures of D2 and D3 were later elucidated using a combination of techniques including preparative HPLC for isolation, mass spectrometry for molecular weight determination, and 1H-NMR spectroscopy for structural characterization []. These analyses revealed that D2 and D3 are formed from Beclomethasone and 21-BMP, respectively, through hydrogen chloride loss and the formation of a 9β,11β-epoxide ring.
Q4: Does the presence of human serum albumin influence the degradation kinetics of Beclomethasone dipropionate?
A4: Yes, the presence of human serum albumin (HSA) significantly influences the degradation kinetics of BDP. While BDP degradation in human plasma follows pseudo-first-order kinetics, its degradation in solutions containing 1% HSA exhibits pseudo-zero-order kinetics []. This difference highlights the impact of protein binding on the stability and degradation pathways of BDP. Understanding these interactions is crucial for developing accurate pharmacokinetic models and predicting drug efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


